An In-depth Technical Guide to 3-Acetyl-1-methyl-1H-pyrazole (CAS No. 137890-04-1)
An In-depth Technical Guide to 3-Acetyl-1-methyl-1H-pyrazole (CAS No. 137890-04-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-1-methyl-1H-pyrazole is a substituted pyrazole derivative that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a variety of clinically successful drugs, valued for its metabolic stability and diverse biological activities.[1][2] This guide provides a comprehensive overview of 3-Acetyl-1-methyl-1H-pyrazole, including its chemical identity, synthesis, physicochemical properties, and its potential applications in drug development, supported by scientific literature.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 3-Acetyl-1-methyl-1H-pyrazole are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 137890-04-1 | [3][4] |
| Molecular Formula | C₆H₈N₂O | [3][5] |
| Molecular Weight | 124.14 g/mol | [3][5] |
| IUPAC Name | 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one | N/A |
| SMILES | CC(=O)c1ccnn1C | [3] |
| Appearance | Off-White to Light Yellow Solid (Predicted) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | N/A |
Synthesis of 3-Acetyl-1-methyl-1H-pyrazole
The synthesis of 1,3,5-trisubstituted pyrazoles is a well-documented area of organic chemistry, with several established methodologies. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][6] For 3-Acetyl-1-methyl-1H-pyrazole, a plausible and efficient synthesis route is the regioselective reaction of a β-keto-enal or its equivalent with methylhydrazine.
The regioselectivity of this reaction is a critical consideration. The use of methylhydrazine introduces two non-equivalent nitrogen atoms, potentially leading to the formation of two regioisomers. However, reaction conditions can be optimized to favor the desired 1,3-disubstituted product.[2]
Experimental Protocol: A General Approach
The following protocol outlines a general and adaptable method for the synthesis of 3-Acetyl-1-methyl-1H-pyrazole, based on established pyrazole synthesis methodologies.[2][6]
Materials:
-
3-Oxobutanal dimethyl acetal (or a suitable precursor to the β-keto-aldehyde)
-
Methylhydrazine
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxobutanal dimethyl acetal (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add methylhydrazine (1.0-1.2 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Acetyl-1-methyl-1H-pyrazole.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve both reactants and its appropriate boiling point for reflux conditions.
-
Catalyst: A catalytic amount of acid, such as acetic acid, is often used to protonate the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials, byproducts, or regioisomers.
Caption: General workflow for the synthesis of 3-Acetyl-1-methyl-1H-pyrazole.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~2.4 (s, 3H, -COCH₃), ~3.9 (s, 3H, -NCH₃), ~6.5 (d, 1H, pyrazole-H), ~7.6 (d, 1H, pyrazole-H) |
| ¹³C NMR | δ (ppm): ~190 (-C=O), ~150 (pyrazole-C), ~135 (pyrazole-CH), ~110 (pyrazole-CH), ~38 (-NCH₃), ~27 (-COCH₃) |
| Mass Spec (EI) | m/z (%): 124 (M⁺), 109, 82, 67, 54, 42 |
| IR | ν (cm⁻¹): ~1680 (C=O stretch), ~1550 (C=N stretch), ~2950 (C-H stretch) |
Note: The exact chemical shifts and coupling constants in NMR, as well as the relative intensities in mass spectrometry, can vary depending on the solvent and experimental conditions.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.[9][10][11] 3-Acetyl-1-methyl-1H-pyrazole, as a functionalized pyrazole, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold is a common feature in many kinase inhibitors.[12] The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site. The acetyl and methyl groups of 3-Acetyl-1-methyl-1H-pyrazole provide points for further chemical modification to enhance potency and selectivity for specific kinases. For instance, the acetyl group can be a handle for introducing larger substituents to explore different regions of the kinase binding pocket.
Caption: Logical relationship of 3-Acetyl-1-methyl-1H-pyrazole as a scaffold for kinase inhibitors.
Anti-inflammatory and Anticancer Potential
Many pyrazole-containing compounds have demonstrated significant anti-inflammatory and anticancer activities.[11][13][14] The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX), while anticancer properties can stem from various mechanisms, including the inhibition of kinases involved in cell proliferation and survival. The structural features of 3-Acetyl-1-methyl-1H-pyrazole make it a promising starting point for the development of novel anti-inflammatory and anticancer agents.
Conclusion
3-Acetyl-1-methyl-1H-pyrazole is a versatile heterocyclic compound with the CAS number 137890-04-1. Its synthesis can be achieved through established methods for pyrazole formation. The pyrazole core, combined with the reactive acetyl group, makes this molecule a valuable building block for medicinal chemists. Its potential to serve as a scaffold for the design of kinase inhibitors, anti-inflammatory agents, and anticancer drugs underscores its importance in the ongoing quest for new and effective therapeutics. Further research into the specific biological targets and activities of derivatives of 3-Acetyl-1-methyl-1H-pyrazole is warranted to fully explore its therapeutic potential.
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